molecular formula C10H12O2 B1252121 cis-1,2,3,4-Tetrahydronaphthalene-2,3-diol

cis-1,2,3,4-Tetrahydronaphthalene-2,3-diol

Cat. No.: B1252121
M. Wt: 164.2 g/mol
InChI Key: DHTGPMXCRKCPTP-AOOOYVTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-1,2,3,4-tetrahydronaphthalene-2,3-diol is a 1,2,3,4-tetrahydronaphthalene-2,3-diol.

Scientific Research Applications

Synthesis and Application in Organic Chemistry

Research on cis-1,2,3,4-Tetrahydronaphthalene-2,3-diol has primarily focused on its synthesis and applications in organic chemistry. A study by Orsini and Pelizzoni (1996) reported the efficient synthesis of (2R, 3R)-dihydroxy-tetrahydronaphthalene, a compound related to this compound, using bioconversion of naphthalene by a modified strain of Pseudomonas fluorescens (Orsini & Pelizzoni, 1996). This study highlights the potential of microbial processes in the synthesis of complex organic molecules.

Another research, led by Boyd et al. (2003), explored the chemoenzymatic and enzymatic synthesis of enantiopure dihydroxy-1,2,3,4-tetrahydronaphthalene stereoisomers from naphthalene and dihydronaphthalene precursors (Boyd et al., 2003). This study contributes to the field of asymmetric synthesis, crucial for producing optically active pharmaceuticals and agrochemicals.

Catalysis and Stereochemistry

In the field of catalysis, research by Sampson et al. (2004) focused on the acid-catalyzed hydrolyses of aryl epoxides, yielding cis diols as hydrolysis products. This study provides insights into the stability and reactivity of cis and trans diols in chemical reactions (Sampson et al., 2004).

Additionally, Jiménez-Teja et al. (2009) reported the lipase-catalyzed resolution of 5-acetoxy-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene, leading to the synthesis of (+)-cis-4-Hydroxy-6-deoxyscytalone, a metabolite isolated from Colletotrichum acutatum (Jiménez-Teja et al., 2009). This research demonstrates the use of biocatalysis in achieving stereoselective synthesis, essential in the production of enantiomerically pure compounds.

Environmental and Microbial Metabolism Studies

Corynebacterium sp. strain C125, as studied by Sikkema and de Bont (1993), has been shown to metabolize tetralin, including this compound, as its sole carbon and energy source. This research provides valuable insights into microbial degradation pathways of hydrocarbon compounds, which is important for understanding environmental bioremediation processes (Sikkema & de Bont, 1993).

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

IUPAC Name

(2R,3S)-1,2,3,4-tetrahydronaphthalene-2,3-diol

InChI

InChI=1S/C10H12O2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-4,9-12H,5-6H2/t9-,10+

InChI Key

DHTGPMXCRKCPTP-AOOOYVTPSA-N

Isomeric SMILES

C1[C@H]([C@H](CC2=CC=CC=C21)O)O

SMILES

C1C(C(CC2=CC=CC=C21)O)O

Canonical SMILES

C1C(C(CC2=CC=CC=C21)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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